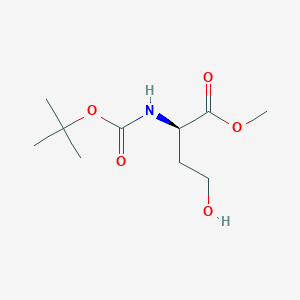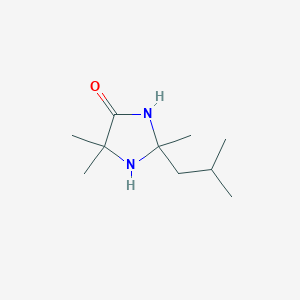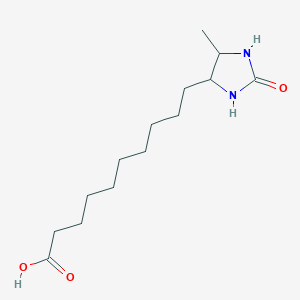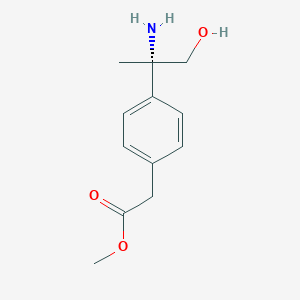![molecular formula C11H11ClN2O2S B15219433 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This particular compound features a benzimidazole core substituted with a chloro group, an ethyl group, and a thioacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chloro and Ethyl Groups: The chloro and ethyl groups can be introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while ethylation can be performed using ethyl halides in the presence of a base.
Thioacetic Acid Moiety Addition: The final step involves the introduction of the thioacetic acid moiety. This can be achieved by reacting the benzimidazole derivative with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and thioacetic acid moieties may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- 2-((5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)propionic acid
Uniqueness
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its lipophilicity and membrane permeability, potentially enhancing its biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H11ClN2O2S |
|---|---|
Peso molecular |
270.74 g/mol |
Nombre IUPAC |
2-(5-chloro-1-ethylbenzimidazol-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-14-9-4-3-7(12)5-8(9)13-11(14)17-6-10(15)16/h3-5H,2,6H2,1H3,(H,15,16) |
Clave InChI |
AICCSJVYFVXJEO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)


![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)


